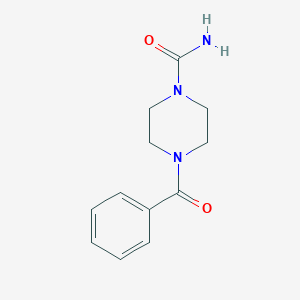

4-Benzoylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzoylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEIMHKHXPBUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590447 | |

| Record name | 4-Benzoylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100138-46-3 | |

| Record name | 4-Benzoylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Novel Therapeutic Indications:

While EP1813606A1 focuses on cerebro-neuroprotective effects, further research could uncover new therapeutic uses for 4-Benzoylpiperazine-1-carboxamide. google.com Investigating its efficacy in other conditions where FAAH inhibition is considered a valid therapeutic target, such as anxiety, pain, or inflammatory disorders, could lead to new use patents. A successful discovery of a novel and non-obvious medical use could be patentable, even if the compound itself is already known.

Development of Derivatives and Analogs:

A common strategy in pharmaceutical development is to create new chemical entities by modifying the structure of a known compound. Synthesizing derivatives of 4-Benzoylpiperazine-1-carboxamide could lead to new compounds with improved properties, such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or reduced side effects. These new derivatives, if they are novel and non-obvious, would be eligible for new composition of matter patents, which offer the strongest form of patent protection.

Novel Formulations and Delivery Systems:

Developing a novel formulation of 4-Benzoylpiperazine-1-carboxamide could also be a viable IP strategy. This could involve creating a controlled-release formulation, a formulation for a different route of administration (e.g., transdermal or intranasal), or a combination product with another active pharmaceutical ingredient. Such formulation patents can provide valuable market exclusivity, even for a known active compound.

New Synthetic Routes:

Discovering a more efficient, cost-effective, or environmentally friendly method of synthesizing 4-Benzoylpiperazine-1-carboxamide could be patentable. A new process patent could provide a competitive advantage by lowering the cost of production.

Polymorph and Salt Screening:

Investigating different crystalline forms (polymorphs) or salts of 4-Benzoylpiperazine-1-carboxamide could lead to the discovery of forms with superior properties, such as improved stability or bioavailability. These novel forms can often be patented separately from the original compound.

A comprehensive intellectual property strategy would likely involve a combination of these approaches, aiming to build a robust patent portfolio around this compound and its potential applications.

Advanced Analytical Methodologies for Research on 4 Benzoylpiperazine 1 Carboxamide

Spectroscopic Techniques for Structural Elucidation of 4-Benzoylpiperazine-1-carboxamide

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively published in publicly accessible literature, data from closely related N-benzoylpiperazine analogs offer significant insights into the expected spectral characteristics. For instance, in related N-acylpiperazines, the protons on the piperazine (B1678402) ring exhibit complex splitting patterns due to conformational dynamics, such as chair-boat interconversions and restricted rotation around the amide bond.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the range of 7.4-8.3 ppm. The piperazine ring protons would appear as a set of multiplets in the upfield region, generally between 2.8 and 3.9 ppm. The presence of the carboxamide group introduces further complexity and may result in separate signals for the protons on the nitrogen-bearing carbons of the piperazine ring.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for the carbonyl carbons of the benzoyl and carboxamide groups appearing downfield (around 165-170 ppm). The aromatic carbons would resonate in the 127-138 ppm region, while the piperazine ring carbons would be found in the 40-50 ppm range.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is a key confirmation of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the benzoyl ketone and the amide carbonyl group, typically in the region of 1630-1680 cm⁻¹ and 1640-1690 cm⁻¹, respectively. The N-H stretching of the primary amide would appear as one or two bands in the 3100-3500 cm⁻¹ region.

| Spectroscopic Data for a Structurally Related Analog (N-Benzoylpiperazine) | |

| Technique | Observed Chemical Shifts (δ ppm) or Frequency (cm⁻¹) |

| ¹H NMR (CDCl₃) | Aromatic Protons: ~7.4 (m), Piperazine Protons: ~3.5-3.8 (m) |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon: ~170, Aromatic Carbons: ~127-135, Piperazine Carbons: ~44-50 |

| IR (KBr) | C=O (amide): ~1630, C-N: ~1280, Aromatic C-H: ~3050 |

This table presents generalized data based on known spectra of N-benzoylpiperazine and similar structures and serves as an illustrative guide.

Chromatographic Methods for Purity Assessment and Separation of this compound and its Metabolites

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and potential metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity assessment. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is usually performed using a UV detector, set at a wavelength where the benzoyl chromophore absorbs strongly (around 254 nm). Method validation would include assessing linearity, accuracy, precision, and limits of detection and quantification.

The separation of metabolites, which are often more polar than the parent drug, can be achieved by adjusting the gradient of the mobile phase, starting with a higher aqueous content. The identification of these metabolites often requires coupling the HPLC system to a mass spectrometer (LC-MS).

| Illustrative HPLC Method Parameters | |

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides a hypothetical set of HPLC conditions that would be a reasonable starting point for method development.

Gas Chromatography (GC): GC can also be used, particularly if the compound is thermally stable and volatile. For less volatile compounds like this compound, derivatization might be necessary to increase its volatility. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification of impurities.

Crystallographic Studies of this compound and its Complexes with Biological Macromolecules

X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in a crystal.

Single-Crystal X-ray Diffraction: Obtaining a single crystal of this compound of suitable quality would allow for the determination of its three-dimensional structure. This would reveal bond lengths, bond angles, and the conformation of the piperazine ring (likely a chair conformation). It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing. While the specific crystal structure of this compound is not publicly available, studies on similar molecules, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, have shown that the piperazine ring adopts a chair conformation and the benzoyl group is twisted relative to the piperazine ring. nih.govnih.gov

Crystallography of Complexes with Biological Macromolecules: If this compound is found to bind to a biological target such as an enzyme or receptor, co-crystallization of the compound with the macromolecule can provide invaluable insights into the binding mode. This information is crucial for understanding the mechanism of action and for structure-based drug design. These studies reveal the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

| Crystallographic Data for a Related Piperazine Derivative | |

| Parameter | Value |

| Crystal System | Monoclinic / Orthorhombic (Observed in related structures) |

| Space Group | P2₁/c or similar (Common for such molecules) |

| Key Interactions | Hydrogen bonding via amide N-H, π-stacking of aromatic rings |

| Piperazine Conformation | Chair |

This table illustrates the type of data obtained from a crystallographic study, based on published structures of similar piperazine compounds. nih.govnih.gov

Preclinical Research Applications and Therapeutic Potential of 4 Benzoylpiperazine 1 Carboxamide

Development as a Neuroprotective Agent for Cerebrovascular Disorders

Preclinical investigations have highlighted the potential of 4-Benzoylpiperazine-1-carboxamide as a neuroprotective agent, particularly in the context of cerebrovascular disorders such as cerebral infarction, cerebral hemorrhage, and subarachnoid hemorrhage. google.com A key patent application has disclosed that this compound exhibits a protective effect on brain and neuronal cells. google.com

The therapeutic potential of this compound in this domain is linked to its activity as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. google.com FAAH is an enzyme responsible for the breakdown of endogenous cannabinoids, including anandamide (B1667382), and other fatty acid amides like oleamide (B13806). By inhibiting FAAH, this compound is proposed to increase the levels of these neuroprotective endogenous compounds in the brain.

Research outlined in the patent suggests that FAAH inhibitors can markedly reduce infarct volumes in animal models of cerebral ischemia. google.com This finding points to the compound's potential to mitigate the cellular damage that occurs following a stroke. The development of a highly safe prophylactic or therapeutic agent for cerebrovascular disorders remains a significant goal in medicine, and the exploration of FAAH inhibitors like this compound represents a promising avenue. google.com

Table 1: Preclinical Findings for this compound in Cerebrovascular Disorders

| Preclinical Model/Assay | Key Finding | Reported Mechanism of Action | Source |

| Rat Cerebral Ischemic Model | Marked reduction in infarct volumes | FAAH Inhibitory Activity | google.com |

| In vitro neuronal cell assays | Protective effect on brain and neuronal cells | Not explicitly detailed | google.com |

Potential in the Treatment of Head Injury and Traumatic Brain Injury

The neuroprotective properties of this compound also extend to its potential application in the treatment of head injury and traumatic brain injury (TBI). The same patent that highlights its role in cerebrovascular disorders explicitly mentions its utility for head injuries. google.com The underlying mechanism is believed to be the same: the protection of brain and neuronal cells from the secondary injury cascades that follow the initial trauma.

Following a traumatic brain injury, a complex series of biochemical events, including excitotoxicity, oxidative stress, and inflammation, contribute to delayed neuronal death. The ability of this compound to inhibit FAAH and consequently elevate endogenous cannabinoid levels may help to counteract these damaging processes. Endocannabinoids are known to modulate inflammation and neuronal excitability, suggesting a direct therapeutic link.

The patent underscores the need for effective treatments for head injuries, and the neuroprotective action of this compound positions it as a candidate for further investigation in this critical area. google.com

Table 2: Potential Therapeutic Rationale for this compound in TBI

| Post-TBI Pathological Process | Potential Intervening Action of this compound (via FAAH inhibition) | Source |

| Neuroinflammation | Modulation of inflammatory pathways by elevated endocannabinoid levels. | google.com |

| Excitotoxicity | Regulation of neurotransmitter release and neuronal excitability. | google.com |

| Neuronal Cell Death | Protection of neuronal cells from secondary injury cascades. | google.com |

Exploration for Sleep Disorder Therapies

A distinct but related therapeutic avenue for this compound is in the treatment of sleep disorders. google.com This potential application is also rooted in its function as a FAAH inhibitor. google.com One of the key substrates for FAAH is oleamide, a fatty acid amide that has been identified as an endogenous sleep-inducing substance.

By inhibiting FAAH, this compound is expected to prevent the breakdown of oleamide, leading to its accumulation and thereby promoting sleep. google.com This mechanism offers a novel approach to the management of sleep disorders, potentially differing from conventional hypnotic agents that primarily target GABA-A receptors. The patent application specifically notes that an FAAH inhibitory agent can suppress the decomposition of oleamide to induce sleep. google.com

This exploration positions this compound as a potential therapy for conditions characterized by insomnia or other sleep disturbances, warranting further preclinical and clinical investigation to validate this hypothesis.

Table 3: Proposed Mechanism for Sleep Regulation

| Endogenous Substance | Enzyme | Action of this compound | Resulting Effect | Source |

| Oleamide | Fatty Acid Amide Hydrolase (FAAH) | Inhibition of FAAH | Increased levels of oleamide, promoting sleep | google.com |

Translational Research Considerations and Challenges

While the preclinical data, primarily from patent literature, presents a compelling case for the therapeutic potential of this compound, the path to clinical application is accompanied by several translational research challenges.

A primary challenge is the need for more extensive, peer-reviewed preclinical studies to corroborate the findings reported in the patent literature. This would involve rigorous testing in a wider range of animal models of stroke, TBI, and sleep disorders to establish efficacy and a deeper understanding of the dose-response relationship.

Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted, and to determine its target engagement and duration of action in a living system.

The development of specific biomarkers to track the biological activity of this compound would also be a significant translational step. This could include measuring changes in the levels of FAAH substrates like anandamide and oleamide in cerebrospinal fluid or plasma.

Finally, the transition from animal models to human clinical trials will require careful consideration of interspecies differences in physiology and metabolism. Early-phase clinical trials will be crucial to assess the safety, tolerability, and preliminary efficacy of this compound in healthy volunteers and patient populations. Overcoming these hurdles will be critical in determining whether the preclinical promise of this compound can be translated into a valuable therapeutic agent for patients with cerebrovascular disorders, traumatic brain injuries, and sleep disturbances.

Ethical Considerations and Future Directions in 4 Benzoylpiperazine 1 Carboxamide Research

Responsible Conduct of Research with Novel Compounds

The investigation of any novel compound, including 4-Benzoylpiperazine-1-carboxamide, is bound by fundamental ethical obligations designed to ensure integrity, safety, and public trust in the scientific process. fundsforngos.org The responsible conduct of research (RCR) is paramount, promoting the core aims of scientific inquiry and fostering a collaborative and respectful research environment. fundsforngos.org For novel compounds, especially those with scaffolds known to interact with the central nervous system (CNS), these considerations are magnified.

Key principles underpinning the responsible conduct of research for a new chemical entity like this compound include:

Data Integrity and Accuracy: Researchers are obligated to present an accurate and unembellished account of their findings. aiche.org This involves meticulous record-keeping, transparent reporting of all results (whether positive, negative, or inconclusive), and avoiding data fabrication or falsification, which could mislead subsequent scientific efforts. fundsforngos.org

Ethical Treatment of Human and Animal Subjects: Should research progress to in-vivo studies, all experiments involving animal or human subjects must adhere to strict ethical guidelines. For animal studies, this includes minimizing suffering and using the lowest possible number of animals to obtain valid results. For any potential human research, principles outlined in reports like the Belmont Report—respect for persons, beneficence, and justice—are foundational. columbia.edu This involves informed consent, a thorough assessment of risks and benefits, and fair subject selection. columbia.edunih.gov

Management of Potential Conflicts of Interest: Researchers and institutions must identify and manage any potential conflicts of interest, whether financial or otherwise, that could bias the design, conduct, or reporting of the research. aiche.org

Biosafety and Hazard Communication: A clear identification of any unusual hazards associated with the chemical itself, or the procedures involved in its synthesis and handling, is mandatory to protect laboratory personnel and the environment. aiche.org

Potential for Misuse: Given that many piperazine (B1678402) derivatives exhibit psychoactive properties, researchers have a responsibility to consider the potential for misuse. nih.gov This includes controlling access to the compound and being mindful of how research findings are communicated to prevent diversion or illicit synthesis. The history of benzylpiperazine as a recreational drug underscores the need for this vigilance with new piperazine derivatives. nih.gov

Adherence to these principles ensures that the pursuit of knowledge for compounds like this compound is conducted with the highest degree of ethical integrity.

Emerging Research Frontiers for this compound

While direct research on this compound is limited, the extensive pharmacology of its parent structure, piperazine, and related derivatives, points toward several promising research frontiers. The piperazine ring is a common scaffold in drugs targeting a wide array of receptors and biological pathways. ijrrjournal.comresearchgate.net Exploring these areas could reveal the therapeutic potential of this specific compound.

Emerging research frontiers could include:

Neuropharmacology: Piperazine derivatives are well-represented in centrally acting drugs. nih.gov Many exhibit activity at serotonin, dopamine, and other neurotransmitter receptors. ijrrjournal.com Future research could investigate if this compound interacts with these targets, potentially leading to applications as an antidepressant, antipsychotic, or anxiolytic agent. nih.gov

Oncology: A growing body of research highlights the anticancer potential of novel piperazine compounds. researchgate.netnih.gov For instance, certain derivatives have shown efficacy against various cancer cell lines, including breast cancer, and some function as inhibitors of critical proteins like MALT1 in lymphoma. nih.govnih.gov Investigating the cytotoxic activity of this compound against a panel of cancer cell lines would be a logical first step.

Anti-inflammatory and Antihistamine Activity: Recent studies have synthesized novel piperazine derivatives demonstrating significant anti-inflammatory and antihistamine properties. nih.gov Given the prevalence of inflammatory diseases and allergies, screening this compound for such activities could open a new therapeutic avenue.

Antimicrobial and Antifungal Applications: The piperazine scaffold is also found in compounds with antimicrobial activity. nih.gov Studies on related structures like piperazine-1-carboxamidine have shown antifungal activity through the induction of reactive oxygen species. certara.com Research could therefore explore the efficacy of this compound against various bacterial and fungal pathogens.

The table below summarizes the established activities of various piperazine derivatives, suggesting potential areas of investigation for this compound.

| Compound Class | Observed Pharmacological Activity | Potential Research Application | Reference |

|---|---|---|---|

| Arylpiperazines (e.g., Clozapine, Vortioxetine) | Antipsychotic, Antidepressant, Anxiolytic | CNS Disorders (Depression, Schizophrenia, Anxiety) | nih.gov |

| Benzhydrylpiperazine Derivatives | Anticancer, Antimicrobial | Oncology, Infectious Diseases | nih.gov |

| Piperazine-1-carboxamidine Derivatives | Antifungal (ROS induction) | Fungal Infections | certara.com |

| Novel Piperazine Derivatives (General) | Antihistamine, Anti-inflammatory | Allergies, Inflammatory Disorders | nih.gov |

| Piperidine-4-carboxamide Derivatives | MALT1 Protease Inhibition | Autoimmune Diseases, B-cell Lymphoma | nih.gov |

Challenges and Opportunities in Advancing this compound to Clinical Development

The path from a promising laboratory compound to a clinically approved therapeutic is long, costly, and fraught with challenges. nih.gov Advancing a novel chemical entity (NCE) like this compound would require overcoming significant scientific, financial, and regulatory hurdles. However, these challenges are balanced by the opportunity to develop a first-in-class therapy that could address unmet medical needs.

The primary challenges include:

High Cost and Long Timelines: The development of a single new drug can take over a decade and cost billions of dollars, with a high rate of failure. nih.gov Securing sustained funding for the extensive preclinical and clinical studies required for an NCE is a major obstacle.

Preclinical to Clinical Translation: A significant challenge in drug development is the poor predictive validity of preclinical models. nih.gov A compound that shows efficacy in cell cultures or animal models may fail in human clinical trials due to a lack of efficacy or unforeseen toxicity. This is a particularly prominent issue for nervous system disorders, where animal models often fail to fully recapitulate the human disease.

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical. Poor bioavailability, rapid clearance, or the formation of toxic metabolites can terminate the development of an otherwise promising compound. nih.gov For example, some piperidine-carboxamide series have been hampered by high clearance due to amide cleavage. nih.gov

Regulatory Hurdles: Gaining approval from regulatory bodies like the FDA requires a comprehensive data package demonstrating both safety and efficacy. For an NCE, the requirements are extensive and navigating the multi-phase clinical trial process is complex and resource-intensive. nih.gov

Despite these challenges, there are also significant opportunities:

Addressing Unmet Medical Needs: The discovery of a novel therapeutic agent with a unique mechanism of action could provide a breakthrough treatment for diseases with limited or ineffective options, such as certain cancers or neurodegenerative disorders. fundsforngos.org

Leveraging Modern Drug Discovery Tools: Advances in computational modeling, artificial intelligence, and high-throughput screening can accelerate the early stages of drug discovery. certara.com These tools can help predict the properties of compounds like this compound, optimizing its structure and prioritizing the most promising therapeutic avenues before costly experiments are undertaken.

Targeted Therapies: If the compound is found to be a highly selective inhibitor of a specific target, such as a kinase or receptor implicated in disease, it could be developed as a precision medicine. nih.gov This can lead to greater efficacy and fewer side effects compared to broader-acting drugs.

The table below outlines the key challenges and corresponding opportunities in the clinical development pipeline.

| Challenge | Description | Opportunity | Reference |

|---|---|---|---|

| High Attrition Rate | Many compounds fail during clinical trials due to a lack of efficacy or unforeseen toxicity. | Utilize advanced predictive models (e.g., AI, organ-on-a-chip) to better select and de-risk candidates early. | certara.com |

| Financial Investment | Drug development requires enormous, long-term financial commitment with a high risk of no return. | Collaborations between academia and industry can pool resources and expertise, sharing the financial burden. | nih.gov |

| Translational Failure | Preclinical results in animal models often do not translate to humans. | Focus on human-based data and biomarkers early in development to improve the chances of clinical success. | nih.gov |

| Regulatory Complexity | Navigating the stringent and lengthy regulatory approval process is a major hurdle. | Engaging with regulatory agencies early and utilizing novel clinical trial designs can streamline the path to approval. | nih.gov |

Q & A

Q. What are the critical safety protocols for handling this compound in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.